Miconazole-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBLEWFAAKGYCD-XJMIFHCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Miconazole-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Miconazole-d5 (1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl-d2-methoxy)methyl-d3]-1H-imidazole), a deuterated analog of the antifungal agent Miconazole. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as in quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This guide details a plausible synthetic pathway, purification protocols, and analytical characterization methods.
Synthesis of this compound
The synthesis of this compound can be adapted from established routes for unlabeled Miconazole. The key to producing the deuterated analog is the introduction of deuterium (B1214612) atoms at specific molecular positions. Based on the formal name of this compound, the deuterium labels are located on the methoxy-methylene and the adjacent ethyl-d3 group. A proposed multi-step synthesis is outlined below.
Proposed Synthetic Pathway:
The synthesis commences with the preparation of a deuterated intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol-d3, followed by coupling with a deuterated benzyl (B1604629) halide.
Step 1: Synthesis of 2-chloro-1-(2,4-dichlorophenyl)ethanone (Intermediate 1)
This synthesis starts with a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Intermediate 2)
Intermediate 1 is reacted with imidazole (B134444) in a suitable solvent like dimethylformamide (DMF) with a weak base such as potassium carbonate to yield the imidazolyl ketone.
Step 3: Reduction and Deuteration to form 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol-d3 (Intermediate 3)
The carbonyl group of Intermediate 2 is reduced to a hydroxyl group using a deuterated reducing agent, sodium borodeuteride (NaBD4), in an alcoholic solvent like methanol (B129727). This step introduces three deuterium atoms.
Step 4: Synthesis of 2,4-dichlorobenzyl-d2-chloride (Intermediate 4)
A deuterated version of 2,4-dichlorobenzyl chloride is required for the final coupling step. This can be synthesized from 2,4-dichlorotoluene (B165549) via a free-radical chlorination using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide in a deuterated solvent such as benzene-d6, or by using deuterated chlorinating agents. A more direct approach would be the reduction of 2,4-dichlorobenzoic acid with a deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD4) to produce 2,4-dichlorobenzyl-d2-alcohol, followed by conversion to the chloride with thionyl chloride.
Step 5: Coupling to form this compound
Intermediate 3 is reacted with Intermediate 4 in the presence of a base, such as sodium hydride, in an aprotic polar solvent like DMF to yield the final product, this compound.
Experimental Protocols:
A detailed, hypothetical experimental protocol for the key deuteration and coupling steps is provided below.
Protocol 1: Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol-d3 (Intermediate 3)
-
To a stirred solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (Intermediate 2, 1.0 eq) in anhydrous methanol (10 mL/g of ketone) at 0 °C under a nitrogen atmosphere, add sodium borodeuteride (NaBD4, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
Protocol 2: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (15 mL/g of alcohol) at 0 °C under a nitrogen atmosphere, add a solution of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol-d3 (Intermediate 3, 1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,4-dichlorobenzyl-d2-chloride (Intermediate 4, 1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Quantitative Data Summary:
| Step | Product | Starting Materials | Expected Yield (%) |
| 1 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | 1,3-dichlorobenzene, Chloroacetyl chloride | 85-95 |
| 2 | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone | Intermediate 1, Imidazole | 70-80 |
| 3 | 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol-d3 | Intermediate 2, Sodium borodeuteride | 90-98 |
| 4 | 2,4-dichlorobenzyl-d2-chloride | 2,4-dichlorobenzoic acid, LiAlD4, Thionyl chloride | 60-70 (over 2 steps) |
| 5 | This compound | Intermediate 3, Intermediate 4 | 60-75 |
Purification of this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any unlabeled Miconazole, ensuring high chemical and isotopic purity. A combination of recrystallization and chromatographic techniques is recommended.
Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, isopropanol, or a mixture of ethyl acetate and hexane.
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter while hot.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
High-Performance Liquid Chromatography (HPLC) Purification:
For achieving high purity, especially for use as an analytical standard, preparative reverse-phase HPLC is the method of choice.
HPLC Purification Parameters (Typical):
| Parameter | Value |
| Column | C18, 5 µm, e.g., 250 x 10 mm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid or trifluoroacetic acid (gradient elution) |
| Flow Rate | 4-8 mL/min |
| Detection | UV at 230 and 272 nm |
| Injection Volume | Dependent on column loading capacity |
Experimental Protocol for HPLC Purification:
-
Dissolve the crude or recrystallized this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Perform the purification using a gradient elution, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Lyophilize the resulting product to obtain a fluffy, white solid.
Analytical Characterization
The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound and to determine the isotopic enrichment. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C18H9D5Cl4N2O. The isotopic distribution pattern will also be distinct from that of unlabeled Miconazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. In the ¹H NMR spectrum, the signals corresponding to the deuterated positions will be absent or significantly reduced in intensity. The integration of the remaining proton signals should be consistent with the deuterated structure.
Purity Analysis by HPLC:
The chemical purity of the final product is determined by analytical HPLC. A high-purity sample should exhibit a single major peak.
Purity Data Summary:
| Analysis | Specification |
| Chemical Purity (HPLC) | ≥ 98% |
| Isotopic Enrichment (MS) | ≥ 98% (d5) |
| Structure Confirmation | Consistent with ¹H NMR, ¹³C NMR, and MS data |
Visualizations
Synthesis Workflow:
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
Purification and Analysis Workflow:
Caption: A workflow diagram detailing the purification and analytical characterization of this compound. workflow diagram detailing the purification and analytical characterization of this compound.
References
Miconazole-d5: A Technical Overview of its Isotopic Variants
Miconazole-d5, a deuterium-labeled version of the antifungal agent Miconazole (B906), is a critical internal standard for its quantification in various analytical and research settings. This guide provides key technical data for researchers, scientists, and drug development professionals on this compound and its common salt form, this compound Nitrate (B79036).
Physicochemical Data
The stable isotope-labeled this compound is available primarily as a free base or as a nitrate salt. Each form possesses a distinct CAS number and molecular weight, which are crucial for accurate experimental design and data interpretation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (free base) | 1216653-50-7[1][2][3][4] | C₁₈H₉D₅Cl₄N₂O | 421.15 / 421.16[2][3] |
| This compound Nitrate | 1216653-51-8[5][6] | C₁₈H₉D₅Cl₄N₂O•HNO₃ | 484.17[5] |
This compound is intended for use as an internal standard for the quantification of miconazole by gas chromatography- or liquid chromatography-mass spectrometry (GC- or LC-MS)[1][4].
Structural Relationships
The relationship between the parent compound, its deuterated analog, and the corresponding nitrate salt is a fundamental concept in its application for analytical chemistry.
Experimental Protocols
Detailed experimental protocols for the use of this compound as an internal standard are typically developed and validated in-house by individual research laboratories. The specific methodology will depend on the analytical instrumentation (e.g., LC-MS/MS, GC-MS), the biological matrix being analyzed (e.g., plasma, urine, tissue), and the specific objectives of the study. Generally, a known concentration of this compound is spiked into samples, and the ratio of the analyte to the internal standard is used to construct a calibration curve for accurate quantification.
While specific, universally applicable protocols are not available, the general steps for method development would include:
-
Standard Solution Preparation : Preparation of stock and working solutions of both Miconazole and this compound in a suitable organic solvent.
-
Sample Preparation : Development of an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
Chromatographic Separation : Optimization of the liquid or gas chromatography method to achieve adequate separation of Miconazole from other matrix components.
-
Mass Spectrometric Detection : Optimization of mass spectrometer parameters (e.g., selection of precursor and product ions for multiple reaction monitoring) for sensitive and specific detection of both Miconazole and this compound.
-
Method Validation : A thorough validation of the analytical method in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
The following workflow illustrates a generalized process for using this compound in a quantitative bioanalytical assay.
References
Miconazole-d5 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Miconazole-d5, a deuterated analog of the antifungal agent miconazole (B906), and its application as an internal standard in quantitative bioanalysis. This document outlines the core principles of its use, detailed experimental protocols, and relevant quantitative data to ensure accurate and reliable analytical results in research and drug development settings.
Introduction to this compound as an Internal Standard
This compound is a stable isotope-labeled version of miconazole, where five hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a molecule that is chemically almost identical to miconazole but has a higher molecular weight. This key difference allows for its differentiation from the unlabeled analyte by a mass spectrometer, making it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
The use of a deuterated internal standard like this compound is considered the gold standard in bioanalysis. It effectively compensates for variations in sample preparation, extraction recovery, matrix effects, and instrument response, leading to enhanced accuracy and precision in the quantification of miconazole in complex biological matrices such as plasma.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.
| Property | Value | Reference |
| Chemical Name | 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole | [1] |
| CAS Number | 1216653-50-7 | [1] |
| Molecular Formula | C₁₈H₉D₅Cl₄N₂O | [1] |
| Molecular Weight | 421.2 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₅) | |
| Appearance | Solid | |
| Solubility | Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727) |
Mechanism of Action of Miconazole
Miconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, miconazole alters the cell membrane's integrity and function, leading to fungal cell death.
Ergosterol biosynthesis pathway and the inhibitory action of miconazole.
Experimental Protocols
This section provides a detailed methodology for the quantification of miconazole in plasma using this compound as an internal standard. The following protocols are based on established and validated bioanalytical methods.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with methanol to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare a working internal standard solution at an appropriate concentration.
Sample Preparation: Protein Precipitation
The following workflow outlines a typical protein precipitation method for plasma samples.
A typical protein precipitation workflow for plasma sample preparation.
Detailed Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add a specified volume of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis of miconazole and this compound. Method optimization may be required for different instrumentations.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions have been reported for miconazole and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Miconazole | 415.0 | 159.0 | 30 | 32 |
| 415.0 | 69.0 | 30 | 25 | |
| This compound | 421.0 | 161.0 | 40 | 50 |
Method Validation Data
The following tables present typical method validation data for a bioanalytical assay for miconazole. While this data was generated using a different internal standard, it provides a benchmark for the expected performance of an assay utilizing this compound.
Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1 ng/mL |
Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 2 | < 15% | < 15% | 85-115% |
| Medium QC | 50 | < 15% | < 15% | 85-115% |
| High QC | 800 | < 15% | < 15% | 85-115% |
Extraction Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Miconazole | 2 | 85-95% | 90-110% |
| 50 | 85-95% | 90-110% | |
| 800 | 85-95% | 90-110% |
Logical Workflow for Method Development and Validation
The following diagram illustrates the logical steps involved in developing and validating a bioanalytical method using this compound.
Logical workflow for bioanalytical method development and validation.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of miconazole in biological matrices. Its physicochemical properties, being nearly identical to the unlabeled analyte, ensure that it effectively tracks miconazole through sample preparation and analysis, thereby correcting for potential analytical variability. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods for miconazole, ultimately leading to high-quality data in their studies.
References
Unraveling the Role of Miconazole-d5 in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of Miconazole-d5 in mass spectrometry, providing a comprehensive resource for its application as an internal standard in quantitative analyses. By leveraging stable isotope labeling, this compound offers enhanced accuracy and precision in the bioanalysis of the antifungal agent miconazole (B906).
Introduction: The Principle of Stable Isotope Labeling
In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard. These standards are synthetic versions of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N). This compound is the deuterated analogue of miconazole, a broad-spectrum imidazole (B134444) antifungal agent. Its utility lies in its near-identical chemical and physical properties to the unlabeled miconazole, while being distinguishable by its higher mass. This allows it to co-elute with the analyte during chromatography and experience similar ionization and fragmentation, thus effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Mechanism of Action in Mass Spectrometry: A Shared Fragmentation Pathway
The core of this compound's function as an internal standard is its predictable and consistent fragmentation pattern in tandem mass spectrometry, which mirrors that of unlabeled miconazole. The primary mechanism of fragmentation for both compounds under collision-induced dissociation (CID) is the cleavage of the ether linkage, resulting in the loss of a dichlorobenzyl moiety.
This compound is specifically labeled with five deuterium atoms on the dichlorophenylmethoxy and ethyl groups. Its molecular formula is C₁₈H₉Cl₄D₅N₂O, with a molecular weight of approximately 421.2 g/mol .
The fragmentation of protonated miconazole and this compound proceeds as follows:
-
Unlabeled Miconazole ([M+H]⁺): The precursor ion of miconazole (m/z ≈ 415.0) fragments to produce a characteristic product ion corresponding to the dichlorobenzyl cation (m/z ≈ 159.0).
-
This compound ([M+D]⁺ or [M+H]⁺): The precursor ion of this compound (m/z ≈ 421.0) undergoes the same fragmentation, but due to the presence of two deuterium atoms on the dichlorophenylmethoxy group, the resulting fragment has a mass-to-charge ratio of approximately 161.0.
This distinct mass shift of +2 Da in the fragment ion allows for the specific and simultaneous detection of both the analyte and the internal standard without isobaric interference.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the analysis of miconazole using this compound as an internal standard. These values are foundational for setting up a Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method on a triple quadrupole mass spectrometer.
| Compound | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) |
| Miconazole | C₁₈H₁₄Cl₄N₂O | 415.0 | 159.0 |
| This compound | C₁₈H₉Cl₄D₅N₂O | 421.0 | 161.0 |
Experimental Protocols
This section outlines a representative experimental protocol for the quantification of miconazole in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation
-
Spiking: To 100 µL of the plasma sample, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration, e.g., 100 ng/mL).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Miconazole: 415.0 → 159.0
-
This compound: 421.0 → 161.0
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
-
Cone Voltage: Optimized for the specific instrument, typically in the range of 20-50 V.
Visualizing the Fragmentation Pathway
The following diagrams illustrate the logical workflow of using this compound as an internal standard and its specific fragmentation pathway.
Caption: Workflow for quantitative analysis using this compound.
Miconazole-d5: A Technical Guide to Solubility and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Miconazole-d5. Given the limited direct data on the deuterated form, this guide synthesizes information on Miconazole and its nitrate (B79036) salt as a proxy, supplemented with established principles of deuterated compound chemistry. This compound is the deuterium-labeled version of Miconazole, an imidazole (B134444) antifungal agent.[1] It is primarily used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. While specific quantitative solubility data for this compound is not extensively published, the solubility of Miconazole and Miconazole Nitrate provides a strong reference point.
A product information sheet for this compound indicates that it is soluble in acetonitrile, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2] The experimental solubility of non-deuterated Miconazole has been determined in various organic solvents and water, as summarized in the table below.[3] Miconazole is a lipophilic drug, which is reflected in its higher solubility in organic solvents compared to water.[3]
Table 1: Experimental Solubility of Miconazole
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | 0.00083 ± 0.00001 | 40 |
| Methanol | 14.9 ± 0.21 | 40 |
| Ethanol (B145695) | 2.5 ± 0.08 | 40 |
| Acetonitrile | 2.1 ± 0.04 | 40 |
| Ethyl Acetate | 1.1 ± 0.031 | 40 |
| Dimethyl Sulfoxide (DMSO) | 28.0 ± 0.39 | 40 |
Data sourced from Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model.[3]
Additionally, the solubility of Miconazole Nitrate has been reported as approximately 0.1 mg/mL in ethanol and approximately 25 mg/mL in DMSO and dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] For aqueous solutions, it is recommended to first dissolve Miconazole Nitrate in DMSO and then dilute with the aqueous buffer of choice.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5]
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Volumetric flasks
-
Glass vials with screw caps
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium.[3]
-
Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[5][6]
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilutions made.
Caption: Workflow for Solubility Determination.
Stability Profile
The stability of a drug substance is its ability to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life. For deuterated compounds like this compound, a key stability consideration is the potential for hydrogen-deuterium (H/D) exchange, particularly under acidic or basic conditions.
A supplier of this compound indicates a shelf life of at least four years when stored as a solid at -20°C.[2] However, stability in solution is dependent on various factors including pH, temperature, and light exposure.
Forced degradation studies on Miconazole Nitrate have shown that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[7][8] It was found to be stable under neutral hydrolysis.[8]
-
Acid and Base Hydrolysis: Miconazole Nitrate degrades in both acidic (1N HCl) and basic (1N NaOH) conditions when refluxed at 80°C.[7][8]
-
Oxidative Degradation: Degradation occurs in the presence of hydrogen peroxide (6% w/v) when refluxed at 80°C.[7]
-
Photochemical Degradation: Exposure of a methanolic solution to direct sunlight for 48 hours resulted in degradation.[7]
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug.[7]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
1N Sodium Hydroxide (NaOH)
-
6% (w/v) Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks
-
Reflux condenser
-
Water bath
-
UV light chamber or direct sunlight access
-
High-Performance Thin-Layer Chromatography (HPTLC) or HPLC system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol.[7]
-
Acid Hydrolysis: Mix the stock solution with 1N HCl and reflux at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[7]
-
Base Hydrolysis: Mix the stock solution with 1N NaOH and reflux at 80°C for a specified period. Neutralize the solution before analysis.[7]
-
Oxidative Degradation: Mix the stock solution with 6% H₂O₂ and reflux at 80°C for a specified period.[7]
-
Photodegradation: Expose the stock solution to direct sunlight or a UV light source for a defined duration (e.g., 48 hours).[7]
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as HPTLC or HPLC, to separate and quantify this compound and its degradation products.[7][8]
Caption: Forced Degradation Workflow.
Metabolic Pathways
Miconazole is metabolized in the liver, and no active metabolites have been reported.[9] The primary mechanism of action of Miconazole is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase.[10] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts the integrity and function of the fungal cell membrane.[11]
A recent study investigating the hepatic metabolism of Miconazole using human liver microsomes identified seven previously undescribed metabolites.[11] The biotransformation reactions included hydroxylation of the benzene (B151609) ring and oxidation of the imidazole moiety, followed by its degradation.[11][12]
Caption: Miconazole Metabolic and Action Pathway.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through data available for its non-deuterated counterpart. This compound is soluble in common organic solvents like DMSO, methanol, and acetonitrile. Its stability profile in solution is expected to be similar to that of Miconazole, with susceptibility to degradation under acidic, basic, oxidative, and photolytic conditions. Researchers working with this compound should perform their own solubility and stability assessments for their specific experimental conditions, using the protocols outlined in this guide as a starting point. The provided diagrams offer a visual representation of the key experimental workflows and the metabolic pathway of Miconazole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Miconazole | C18H14Cl4N2O | CID 4189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Identification of New Hepatic Metabolites of Miconazole by Biological and Electrochemical Methods Using Ultra-High-Performance Liquid Chromatography Combined with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Quantitative Analysis of Miconazole Using Miconazole-d5 as an Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole is a broad-spectrum imidazole (B134444) antifungal agent widely used in the treatment of fungal infections. Accurate and reliable quantification of Miconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of Miconazole in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Miconazole-d5 as an internal standard. This compound is an ideal internal standard as its physical and chemical properties are nearly identical to Miconazole, ensuring similar behavior during sample preparation and analysis, which corrects for variations in extraction efficiency and matrix effects.[1]
Principle
The method involves the extraction of Miconazole and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of Miconazole to this compound against a calibration curve prepared with known concentrations of the analyte.
Experimental Protocols
Materials and Reagents
-
Miconazole reference standard
-
This compound internal standard[1]
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ultrapure water
-
Control (blank) plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Miconazole and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Miconazole primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions at various concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for the blank samples.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Miconazole | 417.0 | 159.0 | 40 | 25 |
| This compound | 422.0 | 161.0 | 40 | 25 |
Data Presentation
The following tables summarize the quantitative data for the bioanalytical method validation of Miconazole in plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1 ng/mL) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC (3 ng/mL) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC (100 ng/mL) | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC (800 ng/mL) | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Miconazole | > 85 | < 15 |
| This compound | > 85 | < 15 |
Table 4: Stability
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 8 hours | 85 - 115 |
| Freeze-Thaw Cycles | 3 cycles | 85 - 115 |
| Long-term (-80°C) | 30 days | 85 - 115 |
Mandatory Visualizations
Miconazole's Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Miconazole's primary antifungal mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase.[3][4] This enzyme is critical in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.
Caption: Miconazole's inhibition of the ergosterol biosynthesis pathway.
Experimental Workflow for Quantitative Analysis of Miconazole
The following diagram illustrates the logical workflow for the quantitative analysis of Miconazole in plasma samples using LC-MS/MS.
Caption: Experimental workflow for Miconazole quantification.
References
Application Note: Quantification of Miconazole in Plasma using Miconazole-d5 by LC-MS/MS for Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used for treating fungal infections. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The quantification of miconazole in biological matrices like plasma is a key component of these studies.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of miconazole in plasma. The method employs Miconazole-d5, a stable isotope-labeled (SIL) derivative of miconazole, as the internal standard (IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and effectively corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.
Principle of the Method
This method involves the extraction of miconazole and the this compound internal standard from a plasma sample, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte (miconazole) to the internal standard (this compound) against a calibration curve prepared in the same biological matrix.
Experimental Protocol
Materials and Reagents
-
Miconazole reference standard
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic Acid (≥98%)
-
Ultrapure Water
-
Control Human Plasma (with anticoagulant, e.g., K2-EDTA)
Instrument and Conditions
A typical LC-MS/MS system is configured as follows. Parameters should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Agilent, Shimadzu, Waters) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation (e.g., 5% B to 95% B over 3 min) |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized. Example transitions: |
| Miconazole: Q1 (Precursor Ion) -> Q3 (Product Ion) | |
| This compound: Q1 (Precursor Ion + 5) -> Q3 (Product Ion) | |
| Source Temp. | 350 °C |
| Gas Flows | Optimized for instrument (Nebulizer, Heating, Drying) |
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Miconazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Miconazole primary stock in 50:50 acetonitrile:water to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock to a final concentration (e.g., 100 ng/mL) in methanol. This solution will be used for spiking all samples.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid extraction method suitable for this analysis.
-
Label microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma (blank, standard, QC, or unknown) into the appropriate tube.
-
Add 150 µL of the IS Working Solution in methanol to each tube. This high volume of organic solvent will precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system.
Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | A calibration curve is generated by plotting the peak area ratio (Analyte/IS) vs. concentration. | Correlation coefficient (r²) > 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision ≤20% CV; Accuracy within 80-120%. |
| Precision & Accuracy | Determined by analyzing QC samples at multiple concentration levels (Low, Mid, High) in replicate (n=5) on the same day (intra-day) and on different days (inter-day). | Precision (%CV) ≤15%; Accuracy (%Bias) within ±15%. |
| Recovery | The efficiency of the extraction process, comparing analyte response in extracted samples to unextracted samples. | Should be consistent and reproducible across concentration levels. |
| Matrix Effect | Assesses the ion suppression or enhancement caused by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Analyte stability is evaluated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Analyte concentration should be within ±15% of the nominal concentration. |
Data and Results
Pharmacokinetic Parameters of Miconazole
The validated LC-MS/
LC-MS/MS Method for the Quantification of Miconazole in Human Plasma Using Miconazole-d5 as an Internal Standard
Application Note
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Miconazole in human plasma. Miconazole-d5 is used as the internal standard to ensure accuracy and precision.[1][2] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Miconazole is an imidazole (B134444) antifungal agent used to treat fungal infections.[1] Accurate and reliable quantification of Miconazole in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This LC-MS/MS method provides a selective and sensitive approach for the determination of Miconazole in human plasma, utilizing its deuterated analog, this compound, as an internal standard to correct for matrix effects and variability in extraction and injection.[2]
Experimental
Materials and Reagents
-
Miconazole reference standard
-
This compound internal standard[1]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.
Chromatographic Conditions
A C18 analytical column was used for the separation of Miconazole and this compound. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI) mode.[3][4] Multiple Reaction Monitoring (MRM) was used for the quantification of Miconazole and this compound.
Sample Preparation
A protein precipitation method was employed for the extraction of Miconazole and this compound from human plasma.
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Quantitative Data Summary
The following tables summarize the key quantitative data for the LC-MS/MS method.
| Parameter | Miconazole | This compound |
| Precursor Ion (m/z) | 417.1 | 422.1 |
| Product Ion (m/z) | 160.9 | 160.9 |
| Retention Time (min) | ~2.5 | ~2.5 |
| Linearity Range (ng/mL) | 1 - 1000 | - |
| Correlation Coefficient (r²) | >0.995 | - |
Table 1: Mass Spectrometry Parameters and Linearity
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 50 | < 10 | < 10 | 90 - 110 |
| High QC | 800 | < 10 | < 10 | 90 - 110 |
Table 2: Precision and Accuracy
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Miconazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Miconazole stock solution in 50% methanol to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.
-
Spiked Plasma Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples.
2. Sample Preparation Protocol
-
To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Visualizations
Caption: Sample preparation workflow for Miconazole analysis.
Caption: LC-MS/MS analysis workflow.
References
Application Notes and Protocols for Miconazole Analysis using Miconazole-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Miconazole (B906) is a widely used imidazole (B134444) antifungal agent for the treatment of fungal infections. Accurate and reliable quantification of miconazole in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) as it effectively compensates for variability in sample preparation and matrix effects.[1][2][3] This document provides detailed application notes and protocols for the sample preparation of miconazole for LC-MS analysis using this compound as an internal standard. Two common extraction techniques, protein precipitation and solid-phase extraction, are described in detail.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of miconazole in biological matrices. These values can be used as a reference for method development and validation.
Table 1: Extraction Recovery of Miconazole
| Biological Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Solid-Phase Extraction (C18) | 85 | [4] |
| Rat Plasma | Protein Precipitation (Acetonitrile) | Not explicitly stated, but method was successful | |
| Human Serum | Protein Precipitation (Methanol) | 90.1 - 109.2 | |
| Human Plasma | Not specified | 89.1 - 112.4 (Accuracy) |
Table 2: Matrix Effect and Precision for Miconazole Analysis
| Biological Matrix | Internal Standard | Matrix Effect (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Rat Plasma | Not specified | Not explicitly stated, but method was validated | <15 | <15 | |
| Human Serum | Various | 93.1 - 105.8 | 1.4 - 9.3 | 2.1 - 7.2 | |
| Human Plasma | Not specified | Within ±15% | <15 | <15 |
Experimental Protocols
Two common and effective methods for extracting miconazole from biological matrices are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation
This method is rapid and simple, making it suitable for high-throughput analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Miconazole analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of the biological matrix (blank, standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound internal standard working solution to each tube, except for blank matrix samples.
-
Vortex: Briefly vortex mix the samples for 10-15 seconds.
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each tube to precipitate the proteins.
-
Vortex: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube or an LC-MS vial.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for analysis to increase sensitivity.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract compared to protein precipitation, which can reduce matrix effects and improve assay sensitivity.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Miconazole analytical standard
-
This compound internal standard solution (e.g., 100 ng/mL in methanol)
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Deionized water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Microcentrifuge tubes (1.5 mL) or collection plate
-
Calibrated pipettes
-
SPE manifold
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS vials
Procedure:
-
Sample Pre-treatment: To 500 µL of the biological matrix, add the this compound internal standard.
-
SPE Cartridge Conditioning: Place the SPE cartridges on the manifold. Condition the cartridges by passing 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Allow the sample to pass through the sorbent bed at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of the wash solvent to remove interfering substances.
-
Drying: Dry the cartridge bed completely by applying vacuum for 5-10 minutes.
-
Elution: Elute the analyte and internal standard by passing 1 mL of the elution solvent through the cartridge into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the sample preparation and analysis of Miconazole using an internal standard.
Caption: General workflow for Miconazole analysis.
Conclusion
The presented protocols for protein precipitation and solid-phase extraction using this compound as an internal standard provide robust and reliable methods for the quantification of miconazole in biological matrices. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the matrix. It is recommended to perform a thorough method validation according to regulatory guidelines to ensure the accuracy, precision, and reliability of the analytical data.
References
Application Notes and Protocols for Miconazole-d5 in Therapeutic Drug Monitoring Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic Drug Monitoring (TDM) is an essential clinical practice for optimizing the dosage of medications with a narrow therapeutic index, significant pharmacokinetic variability, and a clear relationship between concentration and effect. Miconazole (B906), a broad-spectrum imidazole (B134444) antifungal agent, is utilized for the treatment of various fungal infections. Monitoring its systemic concentrations can be crucial in ensuring therapeutic efficacy while minimizing potential toxicity.
The gold standard for quantitative bioanalysis is the use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Miconazole-d5, a deuterated analog of miconazole, serves as an ideal internal standard for such assays. Its chemical and physical properties are nearly identical to those of miconazole, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This co-eluting, yet mass-distinguishable, standard allows for precise correction of matrix effects and variations in instrument response, leading to highly accurate and reproducible quantification of miconazole in biological matrices.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the therapeutic drug monitoring of miconazole.
Mechanism of Action of Miconazole
Miconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.
Caption: Miconazole inhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.
Experimental Protocols
The following is a representative LC-MS/MS method for the quantification of miconazole in plasma, adapted for the use of this compound as an internal standard. This protocol is based on the validated method for miconazole in rat plasma by Roychoudhury et al. (2024), with modifications for the specific internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare a stock solution of miconazole at 1 mg/mL in methanol (B129727).
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Store stock solutions at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions of miconazole by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 200 ng/mL by diluting the stock solution with the same diluent.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 20 µL of the this compound working solution (200 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Caption: A protein precipitation method for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Isocratic: 75% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 3 minutes |
Tandem Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Miconazole: 417.1 → 160.9this compound: 421.0 → 161.0 |
| Collision Energy | Optimized for specific instrument |
| Source Temp. | 500°C |
Method Validation Summary
The following tables summarize the validation parameters for a representative miconazole assay. These values are based on the method by Roychoudhury et al. (2024) and are typical for a robust bioanalytical method.
Linearity and Sensitivity
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Miconazole | 0.15 - 250.0 | 0.05 | > 0.99 |
Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.05 | 6.44 | 101.68 | 5.98 | 98.75 |
| Low | 0.15 | 4.55 | 98.75 | 4.87 | 101.25 |
| Medium | 100 | 3.01 | 101.31 | 3.98 | 99.88 |
| High | 200 | 3.89 | 99.88 | 4.02 | 101.31 |
Recovery
| QC Level | Concentration (ng/mL) | Miconazole Recovery (%) |
| Low | 0.15 | 75.33 |
| Medium | 100 | 94.25 |
| High | 200 | 88.54 |
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the therapeutic drug monitoring of miconazole in biological matrices. The LC-MS/MS protocol outlined here, based on established methodologies, demonstrates excellent performance characteristics suitable for clinical research and patient management. The implementation of such assays can significantly contribute to the optimization of antifungal therapy, leading to improved patient outcomes.
Application Notes and Protocols for the Quantification of Miconazole using GC-MS with a Miconazole-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of miconazole (B906) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with Miconazole-d5 as an internal standard. The use of a deuterated internal standard like this compound is a robust method to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][2]
Introduction
Miconazole is an imidazole (B134444) antifungal agent widely used in the treatment of fungal infections.[3][4] Accurate and reliable quantification of miconazole in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and drug development. Gas chromatography coupled with mass spectrometry (GC-MS) offers a sensitive and selective method for this purpose.[5] The inclusion of a stable isotope-labeled internal standard, this compound, enhances the method's reliability by compensating for matrix effects and procedural losses.[1][2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation and GC-MS analysis.
Materials and Reagents
-
Miconazole (analytical standard)
-
This compound (internal standard)[3]
-
Methanol (B129727) (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[3]
-
Dichloromethane (B109758) (HPLC grade)
-
Sodium Sulfate (anhydrous)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
-
Nitrogen gas (high purity)
-
Helium gas (carrier gas, high purity)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of miconazole and this compound in separate 10 mL volumetric flasks using methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary miconazole stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with methanol to obtain a final concentration of 100 ng/mL.
-
Sample Preparation (Plasma/Serum)
-
Spiking: To 1 mL of the plasma or serum sample in a polypropylene (B1209903) tube, add 50 µL of the 100 ng/mL this compound internal standard working solution. For calibration curve samples, add the appropriate volume of the miconazole working standard solution.
-
Alkalinization: Add 100 µL of concentrated ammonium hydroxide to each tube and vortex for 30 seconds.
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of dichloromethane to each tube.
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
-
Separation and Drying:
-
Transfer the lower organic layer to a clean tube containing anhydrous sodium sulfate.
-
Vortex briefly and transfer the dried organic extract to a new tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of methanol.
-
Analysis: Inject 1-2 µL of the reconstituted sample into the GC-MS system.
Sample Preparation (Pharmaceutical Creams/Ointments)
-
Weighing and Dissolution: Accurately weigh an amount of cream or ointment equivalent to approximately 10 mg of miconazole into a 50 mL centrifuge tube. Add 20 mL of methanol.[6]
-
Extraction: Vortex for 5 minutes to disperse the sample. For some formulations, gentle heating (e.g., 40-45°C) in an ultrasonic bath for an hour may be necessary to aid extraction.[7]
-
Centrifugation and Dilution: Centrifuge at 4000 rpm for 10 minutes. Transfer an aliquot of the supernatant to a volumetric flask and dilute with methanol to a theoretical concentration within the calibration range.
-
Spiking: Add a known amount of the this compound internal standard to the diluted sample.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the GC-MS.
GC-MS Operating Conditions
The following are typical GC-MS parameters for the analysis of miconazole. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | ZB-5ms (or equivalent 5% phenyl-arylene) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280°C[4] |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Miconazole (Quant.) | m/z 159 (tentative, based on common fragmentation) |
| Miconazole (Qual.) | m/z 193, 263 (tentative, based on common fragmentation) |
| This compound (Quant.) | m/z 164 (tentative, based on deuterium (B1214612) labeling) |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Miconazole | 10 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 30 | < 10% | < 10% | 90 - 110% |
| Medium | 300 | < 5% | < 5% | 95 - 105% |
| High | 800 | < 5% | < 5% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Miconazole | > 85% | < 15% |
Mandatory Visualizations
The following diagram illustrates the general workflow for the GC-MS analysis of miconazole using an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Notes for the Determination of Miconazole in Biological Matrices
Introduction
Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent widely used for treating superficial and systemic fungal infections.[1] Its primary mechanism of action involves inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death.[1][3] Accurate quantification of miconazole in biological matrices such as plasma, serum, and tissue is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides detailed protocols for the determination of miconazole using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Application Note 1: Quantification of Miconazole in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for quantifying miconazole in human plasma, suitable for pharmacokinetic analysis.
1. Principle
Liquid chromatography separates miconazole from endogenous plasma components, and tandem mass spectrometry provides sensitive and specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. An internal standard (IS) is used to ensure accuracy and precision.
2. Experimental Protocol
2.1. Materials and Reagents
-
Miconazole reference standard
-
Internal Standard (IS), e.g., Metronidazole[4] or Fluconazole[5]
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade[4]
-
Formic acid, LC-MS grade[4]
-
Methanol (B129727) (MeOH), HPLC grade
-
Ultrapure water
-
Human plasma (blank, drug-free)
2.2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting miconazole from plasma samples.[4][6]
-
Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile (ACN) to precipitate the plasma proteins.[4][6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.[7]
-
Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.3. LC-MS/MS Conditions The following are typical starting conditions that may require optimization for specific instrumentation.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)[9]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile[4]
-
-
Gradient Elution: A time-programmed gradient from low to high organic phase (Acetonitrile).
-
Flow Rate: 0.4 mL/min[10]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 40°C[11]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
3. Data Summary: Method Validation Parameters
The following table summarizes typical validation parameters for an LC-MS/MS method for miconazole in rat plasma, demonstrating the method's performance.
| Parameter | Result |
| Linearity Range | 0.15 - 250.0 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[4] |
| Accuracy (% Bias) | Within ±15%[12] |
| Precision (% RSD) | < 10.2%[12] |
| Extraction Recovery | 75.3% - 94.3%[4] |
| Matrix Effect | 93.2% - 97.2% (Negligible ionization suppression or enhancement)[4] |
Application Note 2: Quantification of Miconazole in Biological Fluids by HPLC-UV
This method is a robust and cost-effective alternative for the quantification of miconazole when LC-MS/MS is not available, suitable for formulations or higher concentration samples.
1. Principle
Miconazole is extracted from the biological matrix and separated from other components using reversed-phase HPLC. Quantification is achieved by measuring the UV absorbance at a specific wavelength and comparing it to a standard curve.
2. Experimental Protocol
2.1. Materials and Reagents
-
Miconazole reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade[13]
-
Ammonium Acetate buffer (50 mM)[14]
-
Ultrapure water
2.2. Sample Preparation: Solid-Phase Extraction (SPE) SPE provides a cleaner extract compared to protein precipitation, which is often beneficial for HPLC-UV analysis.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[13]
-
Load 500 µL of the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum.
-
Elute miconazole from the cartridge with 1 mL of methanol into a clean collection tube.[13]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.
2.3. HPLC-UV Conditions
-
HPLC System: Standard HPLC with UV detector
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)[15][16]
-
Mobile Phase: Methanol:Water (85:15 v/v) or Acetonitrile:Methanol:Ammonium Acetate Buffer (e.g., 37:29:34 v/v/v)[16][17]
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 20 µL[14]
-
Column Temperature: Ambient or 25°C[15]
3. Data Summary: Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC-UV method for miconazole.
| Parameter | Result |
| Linearity Range | 10 - 100 µg/mL[16] |
| Limit of Detection (LOD) | 5 ng/mL (in plasma)[13] |
| Limit of Quantification (LOQ) | 3.21 µg/mL[11] |
| Accuracy (% Recovery) | 99.06% - 101.53%[16] |
| Precision (% RSD) | < 2%[17] |
| Extraction Recovery (SPE) | ~85%[13] |
Visualizations
Miconazole's Primary Mechanism of Action
Miconazole primarily acts by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway in fungi.[1][3] This action disrupts the fungal cell membrane, leading to cell death.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Miconazole Nitrate? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. enantioselective-separation-and-determination-of-miconazole-in-rat-plasma-by-chiral-lc-ms-ms-application-in-a-stereoselective-pharmacokinetic-study - Ask this paper | Bohrium [bohrium.com]
- 6. agilent.com [agilent.com]
- 7. scribd.com [scribd.com]
- 8. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic analysis for the determination of miconazole in human plasma using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. medcraveonline.com [medcraveonline.com]
- 17. farmaciajournal.com [farmaciajournal.com]
Troubleshooting & Optimization
Technical Support Center: Miconazole-d5 LC-MS Assay Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the liquid chromatography-mass spectrometry (LC-MS) analysis of Miconazole-d5.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Miconazole analysis?
A1: While optimal parameters should be determined empirically for your specific instrument and matrix, a starting point for Miconazole analysis using positive electrospray ionization (ESI) is presented below. These parameters can be adapted for this compound, expecting a mass shift in the precursor and product ions.
| Parameter | Typical Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 350°C |
| Sheath/Nebulizing Gas | Nitrogen |
| Gas Flow Rate | 8 L/min |
| Monitored Transition (Miconazole) | m/z 414.99 -> 158.97 |
| Monitored Transition (this compound) | Expected m/z ~420 -> ~159 (requires optimization) |
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated analog of Miconazole and is an ideal internal standard for quantification by GC- or LC-MS. It shares very similar physicochemical properties and chromatographic behavior with the non-labeled Miconazole, but it is distinguishable by its mass. This allows it to co-elute with the analyte of interest and experience similar effects from the sample matrix, such as ion suppression or enhancement, thus providing a more accurate quantification.
Q3: What are the common sources of variability in my this compound LC-MS assay?
A3: Variability in LC-MS assays can stem from several sources. Common issues include ion suppression from matrix components, inconsistent sample preparation, and instability of the analyte or internal standard. It is crucial to evaluate each of these potential sources systematically.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound and Miconazole
Possible Cause: Suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Mobile Phase pH: Miconazole is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form. Using a buffer, such as ammonium (B1175870) acetate, can help achieve sharp peaks.
-
Column Choice: A C18 column is commonly used for Miconazole analysis. Ensure your column is not degraded or clogged.
-
Gradient Optimization: If using a gradient elution, adjust the gradient slope to ensure adequate separation from matrix components and proper peak focusing.
Issue 2: High Variability in this compound (Internal Standard) Signal
Possible Cause: Inconsistent sample processing, instrument malfunction, or matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable internal standard signal.
Issue 3: Low Signal Intensity or Poor Sensitivity for Miconazole and this compound
Possible Causes: Ion suppression, inefficient sample extraction, or incorrect MS parameters.
Detailed Troubleshooting Guide:
1. Investigate Ion Suppression:
Ion suppression is a common issue in LC-MS where co-eluting matrix components interfere with the ionization of the analyte, leading to a decreased signal.
Experimental Protocol: Post-Extraction Addition to Evaluate Matrix Effects
-
Objective: To determine if the sample
Technical Support Center: Addressing Matrix Effects with Miconazole-d5
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Miconazole-d5 as an internal standard to address matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of miconazole (B906)?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as miconazole, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can lead to inaccurate and imprecise quantification of miconazole, compromising the reliability of study results. Common sources of matrix effects in biological samples include phospholipids, salts, and metabolites.
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for miconazole. Because it is chemically and structurally almost identical to miconazole, it co-elutes from the liquid chromatography (LC) column and experiences nearly identical ionization suppression or enhancement in the mass spectrometer (MS) source. By adding a known concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte (miconazole) signal to the internal standard (this compound) signal is used for quantification. This ratio effectively normalizes variations in signal intensity caused by matrix effects, leading to more accurate and precise results.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between miconazole and this compound. If this separation causes them to elute into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects. Therefore, it is crucial to verify the co-elution of the analyte and internal standard during method development.
Q4: What are the key considerations when preparing this compound stock and working solutions?
A4: this compound is available as a solid and is soluble in solvents like acetonitrile (B52724), DMSO, and methanol. It is recommended to store the solid material at -20°C for long-term stability (≥ 4 years).[1] Stock solutions should be prepared in a high-purity organic solvent. Working solutions, used for spiking into samples, should be prepared by diluting the stock solution. It is critical to ensure the accurate preparation and verification of the internal standard concentration, as any error will introduce a systematic bias in the calculated miconazole concentrations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound as an internal standard.
Issue 1: Poor Reproducibility of the Miconazole/Miconazole-d5 Area Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review and standardize the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. |
| Internal Standard Addition Error | Verify the accuracy and precision of the pipette used to add the this compound working solution. Ensure the internal standard is added to all samples at the same step. |
| Sample Matrix Variability | Evaluate matrix effects across different lots of the biological matrix. If significant variability is observed, consider further sample cleanup or matrix-matched calibration standards. |
| LC System Instability | Check for fluctuations in pump pressure, which could indicate a leak or bubble in the system. Ensure the autosampler is functioning correctly and injecting consistent volumes. |
Issue 2: Chromatographic Separation of Miconazole and this compound
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | Optimize the chromatographic method to minimize separation. This may involve adjusting the mobile phase composition, gradient profile, or column temperature. A slower gradient or a different organic modifier might improve co-elution. |
| Column Degradation | A loss of stationary phase or column contamination can affect the separation. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination. |
| pH of the Mobile Phase | The ionization state of miconazole can influence its retention. Ensure the mobile phase pH is consistent and appropriate for the chosen column chemistry. |
Issue 3: Unexpectedly High or Low Miconazole Concentrations
| Potential Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | Carefully re-prepare the this compound stock and working solutions and verify their concentrations. |
| Cross-Contamination | Check for carryover in the LC-MS/MS system by injecting a blank solvent after a high-concentration sample. Implement a robust wash method for the injector needle and port. |
| Interference from Metabolites | Investigate if any miconazole metabolites are isobaric with and have similar fragmentation patterns to miconazole or this compound. Adjust the chromatographic separation to resolve these interferences. |
| Non-Linearity of the Assay | Ensure that the concentrations of the calibration standards and the analyte in the samples fall within the validated linear range of the assay. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol is designed to quantitatively assess the extent of matrix effects on the analysis of miconazole.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike miconazole and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracted matrix with miconazole and this compound at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with miconazole and this compound at the same concentration as Set A before the extraction process. (This set is used to determine recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area of Miconazole in Set B / Peak Area of Miconazole in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area of Miconazole in Set C / Peak Area of Miconazole in Set B) x 100
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Miconazole in Plasma
This is a general protocol that should be optimized and validated for your specific application.
-
Preparation of Calibration Standards and Quality Controls:
-
Prepare stock solutions of miconazole and this compound in methanol.
-
Serially dilute the miconazole stock solution with blank plasma to prepare calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: HPLC or UPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Miconazole: Q1/Q3 (e.g., m/z 415.0 -> 159.0)
-
This compound: Q1/Q3 (e.g., m/z 420.0 -> 164.0)
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Miconazole Analysis
| Parameter | Value |
| LC Column | C18, 4.6 x 150 mm, 5.0 µm |
| Mobile Phase | Ammonium acetate (B1210297) buffer (10 mM, pH 4.2) and Acetonitrile (43:57 v/v)[2] |
| Flow Rate | 0.75 mL/min[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength (UV) | 240 nm[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Miconazole [M+H]+ | m/z 415.0 |
| This compound [M+H]+ | m/z 420.0 (calculated) |
| Miconazole Fragmentation | m/z 159.0 |
Table 2: Example of Matrix Effect and Recovery Data
| Matrix Lot | Matrix Effect (%) | Recovery (%) |
| Lot 1 | 85.2 | 92.5 |
| Lot 2 | 88.1 | 94.1 |
| Lot 3 | 83.7 | 91.8 |
| Lot 4 | 90.3 | 95.2 |
| Lot 5 | 86.5 | 93.3 |
| Lot 6 | 84.9 | 92.1 |
| Average | 86.5 | 93.2 |
| %RSD | 2.9 | 1.4 |
Visualizations
Caption: Workflow for Miconazole quantification.
Caption: Troubleshooting poor area ratio reproducibility.
References
Miconazole-d5 Isotopic Stability: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information on the potential for isotopic exchange in Miconazole-d5. It includes frequently asked questions, a summary of stability under various conditions, and a protocol for verifying isotopic integrity in your specific experimental matrix.
Frequently Asked Questions (FAQs)
Q1: What is the potential for isotopic back-exchange (D-to-H) with this compound?
A1: The potential for isotopic exchange is very low . This compound is specifically designed for stability. The deuterium (B1214612) labels are located on aliphatic carbon atoms (ethyl group) and a methoxy (B1213986) group.[1][2][3] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, a principle known as the kinetic isotope effect.[][5] This enhanced bond strength makes these labels highly resistant to exchange under typical analytical and physiological conditions.
Q2: Are the deuterium labels on this compound considered labile?
A2: No. The deuterium atoms in this compound are attached to carbon atoms that are not "activated" or acidic. Labile positions prone to exchange are typically hydrogens attached to heteroatoms (like oxygen or nitrogen, creating O-H or N-H bonds) or on carbon atoms adjacent to strong electron-withdrawing groups. The labels in this compound are in stable, non-labile positions.
Q3: Can my LC-MS mobile phase (acidic or basic) cause back-exchange?
A3: It is highly unlikely. While extreme pH can facilitate hydrogen-deuterium exchange at specific, activated sites on a molecule, the aliphatic C-D bonds in this compound are not susceptible to this. Studies on the non-deuterated Miconazole (B906) show it is chemically stable in various diluents and across a range of pH values and temperatures.[6][7] The increased strength of the C-D bond further ensures its stability in common chromatographic mobile phases.
Q4: I am concerned about the imidazole (B134444) ring in the Miconazole structure. Is it susceptible to exchange?
A4: The hydrogen at the C2 position of an imidazole ring can undergo H/D exchange, but this process is known to be very slow, with a half-life often measured in days.[8][9][10] More importantly, This compound is not deuterated on the imidazole ring . The deuterium labels are exclusively on the methoxy and ethyl side-chain.[1] Therefore, any potential exchange at the imidazole ring is irrelevant to the isotopic purity of this specific internal standard.
Q5: How should I handle and store solutions of this compound to ensure isotopic stability?
A5: Standard laboratory procedures for handling internal standards are sufficient. Miconazole is soluble in methanol, acetonitrile, and DMSO.[1] Store stock solutions in a freezer or refrigerator, protected from light. The compound's general chemical stability suggests that it will remain stable under these conditions without risk of isotopic exchange.[6] For working solutions in an autosampler, stability is maintained for at least 24 hours at typical room and refrigerated temperatures.[6]
Data Presentation: Summary of Isotopic Exchange Potential
The following table summarizes the expected stability of the deuterium labels on this compound under various experimental conditions.
| Condition | Deuterium Position | Risk of Exchange | Rationale |
| pH | |||
| Acidic (e.g., pH 2-4) | Aliphatic & Methoxy C-D | Very Low | C-D bonds are non-labile and resistant to acid-catalyzed hydrolysis. The parent molecule is stable at acidic pH.[7][11] |
| Neutral (e.g., pH 6-8) | Aliphatic & Methoxy C-D | Very Low | Stable C-D bonds are not prone to exchange under neutral conditions. |
| Basic (e.g., pH 9-11) | Aliphatic & Methoxy C-D | Very Low | Base-catalyzed exchange requires a sufficiently acidic proton to be abstracted. The deuterons on the ethyl and methoxy groups are not acidic. |
| Temperature | |||
| Refrigerated (2-8 °C) | Aliphatic & Methoxy C-D | Negligible | Standard storage condition. The parent drug is chemically stable.[6] |
| Ambient (20-25 °C) | Aliphatic & Methoxy C-D | Very Low | Stable for routine experimental use and short-term storage (24h).[6] |
| Elevated (e.g., 40-50 °C) | Aliphatic & Methoxy C-D | Very Low | While prolonged exposure to high temperatures is not recommended, the inherent strength of the C-D bond prevents exchange. Stability studies on the parent drug show it is robust.[12] |
| Solvent | |||
| Protic (Methanol, Water) | Aliphatic & Methoxy C-D | Very Low | The presence of exchangeable protons in the solvent does not facilitate the exchange of non-labile C-D bonds. |
| Aprotic (Acetonitrile, DMSO) | Aliphatic & Methoxy C-D | Negligible | Lack of exchangeable protons in the solvent further minimizes any theoretical risk. |
Troubleshooting and Verification Workflows
The following diagrams illustrate the logical process for assessing risk and the experimental workflow for confirming stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS No- 1216653-50-7 | Simson Pharma Limited [simsonpharma.com]
- 3. veeprho.com [veeprho.com]
- 5. salamandra.net [salamandra.net]
- 6. Stability, compatibility and plasticizer extraction of miconazole injection added to infusion solutions and stored in PVC containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. um.edu.mt [um.edu.mt]
- 8. Imidazole C-2 Hydrogen/Deuterium Exchange Reaction at Histidine for Probing Protein Structure and Function with MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen–deuterium exchange in imidazole as a tool for studying histidine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OAR@UM: The influence of pH on the solubility of miconazole and its effect on survival of c. albicans [um.edu.mt]
- 12. Miconazole Nitrate Oral Disintegrating Tablets: In Vivo Performance and Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and resolution with Miconazole-d5
Welcome to the technical support center for Miconazole-d5. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound, particularly in chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound, focusing on improving peak shape and resolution.
Q1: My this compound peak is tailing. What are the primary causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem when analyzing basic compounds like miconazole (B906).[1] This can lead to inaccurate peak integration and poor resolution.[1] The most frequent causes and their solutions are outlined below.
-
Secondary Silanol (B1196071) Interactions: The basic nitrogen atoms in miconazole's imidazole (B134444) ring can interact with acidic residual silanol groups on silica-based HPLC columns.[1][2] This is a primary cause of peak tailing.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) protonates the silanol groups, reducing their interaction with the positively charged miconazole. Using a buffer is crucial to maintain a stable pH.[3]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites.[4] However, be aware that TEA is not volatile and can suppress the MS signal.[5]
-
Solution 3: Modern Column Technology: Use a modern, high-purity, end-capped "Type B" silica (B1680970) column, which has fewer accessible silanol groups.[5][6][7] Columns with embedded polar groups or those stable at high pH also offer excellent alternatives to minimize tailing.[5][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][8]
-
Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can cause peak tailing.[1][10]
-
Solution: First, flush the column with a strong solvent. If the issue persists, and the manufacturer permits, try reversing and flushing the column. If this fails, the column or guard column may need replacement.[1]
-
Q2: I'm observing poor resolution between this compound and other components in my sample. What should I do?
A2: Poor resolution results in overlapping peaks, making accurate quantification difficult.[11] Here are common causes and steps to improve separation.
-
Sub-optimal Mobile Phase Composition: The organic modifier concentration and gradient profile are critical for achieving good resolution.
-
Solution 1: Adjust Solvent Strength: Modify the ratio of your organic and aqueous mobile phases. Decreasing the organic content can increase retention and may improve the separation of closely eluting peaks.[9]
-
Solution 2: Optimize the Gradient: If using a gradient, make it shallower (i.e., a slower increase in organic solvent concentration over time). This gives analytes more time to interact with the stationary phase, often improving resolution.
-
-
Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency.[8]
-
Solution: Optimize the flow rate based on your column's specifications. Lowering the flow rate can enhance resolution, but be mindful of increasing the run time.[8]
-
-
Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause peak broadening, which reduces resolution.[1]
-
Solution: Keep all connecting tubing as short and narrow as possible.[1]
-
Q3: My retention times for this compound are shifting between injections. What is causing this?
A3: Inconsistent retention times compromise the reliability of your analysis. The following factors are common causes.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.
-
Solution: Ensure a stable baseline is achieved by flushing the column with the starting mobile phase for a sufficient time (e.g., 10-15 column volumes) before injecting your sample.
-
-
Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, will lead to retention time variability.
-
Temperature Fluctuations: Changes in column temperature can affect solvent viscosity and analyte retention.[8]
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.[9]
-
FAQs (Frequently Asked Questions)
Q4: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Miconazole, an imidazole antifungal agent.[13] It is intended for use as an internal standard for the quantification of miconazole by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13] Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar matrix effects and ionization suppression or enhancement. This allows for more accurate and precise quantification by correcting for variability during sample preparation and analysis.
Q5: What are the key parameters to consider when developing a new LC-MS method for this compound?
When developing an LC-MS method, focus on the following:
-
Column Selection: A C18 column is a common starting point. Consider modern, high-purity, end-capped columns to minimize peak tailing.[5]
-
Mobile Phase: A typical mobile phase for Miconazole would be a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid to improve peak shape and enhance ionization in positive ESI mode.[5]
-
pH Control: Due to the basic nature of miconazole, maintaining a low pH (e.g., pH 3-4) with a buffer like ammonium (B1175870) formate (B1220265) is critical for achieving symmetrical peaks.[3][5]
-
Mass Spectrometry (MS) Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize MS parameters by infusing a standard solution of this compound to determine the optimal precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Q6: How should I prepare samples containing this compound from complex matrices like plasma or creams?
For complex matrices, sample preparation is crucial to remove interferences.
-
For Plasma: A protein precipitation step using cold acetonitrile or methanol is a common and effective technique.[10] Solid-phase extraction (SPE) can also be used for cleaner samples if higher sensitivity is required.[10]
-
For Creams/Ointments: An extraction step is necessary. The sample can be dissolved in a suitable organic solvent like ethanol (B145695) or methanol, potentially with gentle heating, followed by centrifugation or filtration to remove insoluble excipients.[14][15]
Data and Protocols
Table 1: Troubleshooting Chromatographic Parameters for this compound
| Parameter | Impact on Peak Tailing | Impact on Resolution | Recommended Action |
| Mobile Phase pH | High | Moderate | Lower pH to ~3 using a buffer (e.g., 10 mM Ammonium Formate) to reduce silanol interactions.[3][5] |
| Buffer Concentration | Moderate | Low | Increase buffer concentration (e.g., 10-20 mM) to ensure stable pH and mask silanol effects.[3] |
| Organic Modifier | Low | High | Optimize the gradient slope; a shallower gradient generally improves resolution. |
| Column Chemistry | High | High | Use a modern, end-capped C18 or a column with alternative chemistry (e.g., embedded polar group).[5] |
| Sample Load | Moderate | Moderate | Reduce injection volume or dilute the sample to avoid overloading the column.[9] |
| Flow Rate | Low | Moderate | Decrease flow rate to increase the number of theoretical plates and improve separation.[8] |
Experimental Protocol: Generic LC-MS/MS Method for Miconazole Analysis
This protocol provides a starting point for the analysis of miconazole using this compound as an internal standard. Optimization will be required for specific applications and matrices.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Formate
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10% to 90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (Re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Example Transitions: (These must be optimized on your specific instrument)
-
Miconazole: Q1 -> Q3
-
This compound: Q1 -> Q3
-
-
Optimize parameters such as capillary voltage, source temperature, and collision energy.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sielc.com [sielc.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. youtube.com [youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. caymanchem.com [caymanchem.com]
- 14. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. int-jecse.net [int-jecse.net]
Technical Support Center: Minimizing Ion Suppression with Miconazole-d5
Welcome to the technical support center for minimizing ion suppression in LC-MS/MS analysis using Miconazole-d5 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the bioanalysis of Miconazole.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Solution(s) |
| Low Signal Intensity for both Miconazole and this compound | Significant ion suppression from matrix components.[1][2] Inefficient ionization in the MS source. | Optimize Sample Preparation: • Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids (B1166683) and salts.[1] • Dilute the sample extract to reduce the concentration of matrix components.[3] Optimize LC Method: • Adjust the chromatographic gradient to separate Miconazole from the ion suppression zone. A post-column infusion experiment can identify these zones. • Experiment with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.[2] Optimize MS Parameters: • Tune the ion source parameters (e.g., gas flows, temperature, capillary voltage) to maximize the signal for Miconazole and this compound. |
| Inconsistent and Irreproducible Results | Variable matrix effects between samples. Inconsistent sample preparation. Deuterium exchange on the internal standard. | Standardize Sample Preparation: • Ensure consistent execution of the sample preparation protocol for all samples, including calibrators and quality controls (QCs). • Use matrix-matched calibrators and QCs to compensate for consistent matrix effects. Verify Internal Standard Stability: • this compound is labeled in stable positions, but if you suspect H/D exchange, check the solvent conditions. Avoid highly acidic or basic conditions if the labeling position is labile. |
| Poor Peak Shape for Miconazole and/or this compound | Column overload. Inappropriate mobile phase pH. Column degradation. | Reduce Injection Volume/Concentration: • Dilute the sample or inject a smaller volume to avoid overloading the analytical column. Optimize Mobile Phase: • Ensure the mobile phase pH is appropriate for Miconazole (a basic compound) to ensure good peak shape. Column Maintenance: • Replace the analytical column if it shows signs of degradation (e.g., high backpressure, splitting peaks). |
| This compound Signal is Stable, but Miconazole Signal is Low or Variable | Differential ion suppression due to chromatographic separation of Miconazole and this compound. | Confirm Co-elution: • Overlay the chromatograms of Miconazole and this compound to ensure they have identical retention times. Even a slight separation can lead to differential ion suppression. Adjust Chromatography: • If separated, modify the gradient or mobile phase composition to achieve co-elution. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the analysis of Miconazole?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids from plasma) reduce the ionization efficiency of the target analyte (Miconazole) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to Miconazole, it co-elutes and experiences the same degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity varies.
Q3: How can I determine if my Miconazole analysis is affected by ion suppression?
A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a Miconazole solution into the MS while injecting a blank matrix extract. A dip in the Miconazole signal indicates the retention times where ion suppression occurs.
Q4: What are the primary sources of ion suppression in bioanalytical samples?
A4: Common sources of ion suppression in biological matrices like plasma include:
-
Endogenous components: Phospholipids, salts, and other small molecules.
-
Exogenous substances: Dosing vehicles, anticoagulants, and plasticizers from lab consumables.
Q5: Can I use a different internal standard if this compound is not available?
A5: While possible, it is not ideal. A structural analog may not co-elute perfectly with Miconazole and may experience different ion suppression effects, leading to less accurate results. A deuterated internal standard that behaves virtually identically to the analyte is the best way to compensate for matrix effects.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol provides a general procedure for extracting Miconazole and this compound from a plasma matrix.
Materials:
-
Human plasma samples, calibrators, and QCs.
-
This compound internal standard working solution.
-
Methanol (B129727) (HPLC grade).
-
Dichloromethane (B109758) (HPLC grade).
-
Ethyl acetate (B1210297) (HPLC grade).
-
Mixed-mode cation exchange SPE cartridges.
-
Centrifuge and evaporator.
Procedure:
-
To 200 µL of plasma, add 25 µL of this compound working solution and vortex.
-
Add 600 µL of 100 mM phosphate (B84403) buffer (pH 6.0) and vortex.
-
Condition SPE Cartridge: Sequentially pass 1 mL of methanol and 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.
-
Load Sample: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 100 mM phosphate buffer (pH 6.0), followed by 1 mL of methanol.
-
Elute: Elute Miconazole and this compound with 1 mL of 5% ammonium hydroxide in a 50:50 (v/v) mixture of dichloromethane and ethyl acetate.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
This section provides typical starting parameters for the chromatographic separation and mass spectrometric detection of Miconazole and this compound.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Miconazole: 415.0 > 159.0this compound: 420.0 > 159.0 |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Visualizations
References
common pitfalls when using deuterium-labeled internal standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who use deuterium-labeled internal standards in their experiments.
Frequently Asked Questions (FAQs)
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1] It is crucial to investigate these potential issues systematically to ensure the reliability of your quantitative data.
Issue 2: Signal Intensity of the Internal Standard is Unstable
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1] Even with a deuterated internal standard, variations in the sample matrix can lead to differential ion suppression or enhancement, affecting the analyte and internal standard differently.[1][2] Additionally, if the deuterium (B1214612) label is unstable, it can exchange with hydrogen atoms, leading to a decrease in the internal standard signal over time.[3]
Troubleshooting Guides
Troubleshooting Guide 1: Isotopic Exchange (Back-Exchange)
Question: Why is my deuterated internal standard losing its deuterium label?
Answer: This phenomenon is known as isotopic exchange or back-exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[1][4] This can compromise the accuracy of your results by creating a "false positive" signal for the unlabeled analyte or by causing irreproducible internal standard signals, leading to erroneously high analyte concentrations.[3][4]
Common Causes:
-
Labile Deuterium Positions: Deuterium atoms are more susceptible to exchange if they are located on heteroatoms like oxygen (-OH) or nitrogen (-NH), or on a carbon atom adjacent to a carbonyl group (C=O).[1][4][5]
-
pH of the Solution: Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze the exchange.[4][6] The exchange rate is often lowest around pH 2.5-3 and increases significantly in basic conditions.[7]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[7]
Solutions:
-
Select a Stable Standard: Whenever possible, choose an internal standard where the deuterium labels are on stable, non-exchangeable positions of the molecule.[1] Carbon-13 labeled standards are a more robust, albeit often more expensive, alternative as they are not prone to exchange.[7][8]
-
Control pH and Temperature: Maintain a consistent and appropriate pH and temperature throughout your sample preparation and analysis to minimize exchange.
-
Conduct an Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-labeled compound.[1]
-
Objective: To determine the stability of the deuterium label on the internal standard in the sample matrix and solvent over a typical experiment duration.
-
Materials:
-
Deuterated internal standard (IS)
-
Blank biological matrix (e.g., plasma, urine)
-
Reconstitution solvent
-
LC-MS/MS system
-
-
Methodology:
-
Time-Zero Samples: Spike a known concentration of the IS into the blank matrix and immediately process the sample according to your standard protocol.
-
Incubated Matrix Samples: Spike the IS into the blank matrix and incubate at the temperature and for the duration of your typical sample preparation and run time.
-
Incubated Solvent Samples: Spike the IS into your reconstitution solvent and incubate under the same conditions as the matrix samples.
-
-
Analysis:
-
Analyze all samples by LC-MS/MS.
-
Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Interpretation:
-
A significant decrease (e.g., >15-20%) in the IS signal in the incubated samples compared to the time-zero samples suggests degradation or exchange.[7]
-
An increase in the unlabeled analyte signal in the incubated samples is a direct indication of back-exchange.
-
Caption: Workflow for assessing isotopic exchange of a deuterated internal standard.
Troubleshooting Guide 2: Chromatographic Co-elution
Question: My deuterated internal standard and analyte have different retention times. What causes this and how can I fix it?
Answer: A slight difference in retention times between the analyte and its deuterated internal standard is a known phenomenon referred to as the "isotope effect".[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4] While often minor, this can become a significant issue if the separation leads to the analyte and internal standard eluting into regions with different degrees of ion suppression or enhancement from the matrix.[2] This is known as a differential matrix effect.[2][4]
Solutions:
-
Optimize Chromatography: Adjust your chromatographic method to ensure complete co-elution of the analyte and the internal standard. This may involve modifying the mobile phase composition, gradient, or column chemistry.[9]
-
Improve Sample Cleanup: A more rigorous sample cleanup procedure can help remove interfering matrix components that may be causing differential matrix effects.[9]
-
Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider using a standard with fewer deuterium atoms, as a higher degree of deuteration can sometimes increase the chromatographic shift.[10] Alternatively, a ¹³C-labeled standard can be used, as these typically do not exhibit a chromatographic shift.[8]
Troubleshooting Guide 3: Matrix Effects
Question: My deuterated internal standard is not compensating for matrix effects. What could be the reason?
Answer: This is a common issue known as "differential matrix effects".[4][9] It occurs when the analyte and the deuterated internal standard are affected differently by the sample matrix, even if they co-elute perfectly.[1][9] A primary cause is a slight difference in their chromatographic retention times, which can expose them to different matrix components as they elute.[4][9]
Solutions:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.[1]
-
Enhance Chromatographic Separation: Improve the chromatographic method to separate the analyte and internal standard from the matrix components causing ion suppression or enhancement.[9]
-
Improve Sample Preparation: Implement a more effective sample cleanup method to remove interfering matrix components.[9]
-
Objective: To determine the extent of ion suppression or enhancement on the analyte and internal standard caused by the sample matrix.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analysis:
-
Inject all three sets of samples into the LC-MS/MS system.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
| Compound | Matrix Effect (ME%) | Interpretation |
| Analyte | 75% | Significant Ion Suppression |
| Deuterated IS | 95% | Minimal Ion Suppression |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[4]
Caption: A troubleshooting workflow for inconsistent analyte to internal standard ratios.
Troubleshooting Guide 4: Purity of the Internal Standard
Question: Could the purity of my deuterated internal standard be affecting my results?
Answer: Yes, both the chemical and isotopic purity of the deuterated internal standard are critical for accurate quantification.[1]
-
Chemical Purity: The presence of other impurities can interfere with the analysis. High chemical purity (>99%) is essential.[1]
-
Isotopic Purity: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[11] High isotopic enrichment (≥98%) is recommended.[1][11]
Solutions:
-
Verify Purity: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[1] If in doubt, you can verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
Assess Contribution from Internal Standard: Prepare a blank matrix sample and spike it with the deuterated internal standard at the working concentration. Analyze the sample and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be less than 20% of the response at the LLOQ.[4]
| Purity Type | Recommended Level | Potential Impact of Impurity |
| Chemical Purity | >99% | Interference with analyte or IS signal |
| Isotopic Enrichment | ≥98% | Overestimation of analyte concentration |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Shift of Deuterated Internal Standards
Welcome to the technical support center for troubleshooting retention time shifts when using deuterated internal standards in liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) applications. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my non-deuterated analyte?
This phenomenon is known as the "chromatographic isotope effect" or "deuterium isotope effect" and is an expected behavior in many cases.[1][2][3] It arises from the subtle differences in physicochemical properties between the deuterated and non-deuterated molecules.
-
Polarity and Lipophilicity: The substitution of a hydrogen atom with a deuterium (B1214612) atom can slightly alter the polarity and lipophilicity of a compound.[1][4] In reversed-phase chromatography, which separates compounds based on hydrophobicity, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a smaller molecular volume and altered van der Waals interactions with the stationary phase.
-
Molecular Interactions: Deuterium atoms are slightly larger than hydrogen atoms, which can also influence how the molecule interacts with the chromatographic stationary phase.
While a small, consistent shift is normal, a significant or variable shift can compromise analytical accuracy and may indicate other underlying issues with your method or system.
Q2: What factors influence the magnitude of the chromatographic shift?
Several factors can influence the degree of separation between a deuterated internal standard and the analyte:
-
Number and Position of Deuterium Atoms: The magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule. The position of the deuterium labels can also have an effect.
-
Chromatographic Conditions:
-
Mobile Phase Composition: Adjusting the organic solvent-to-aqueous ratio can alter the interactions of both the analyte and the internal standard with the stationary phase, potentially reducing the retention time difference.
-
Gradient Slope: For gradient elution methods, a shallower gradient may improve the co-elution of closely related compounds.
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and the degree of separation.
-
Q3: Can the chromatographic shift affect the accuracy of my quantitative results?
Yes, a significant chromatographic shift can lead to inaccurate quantification. Stable isotope-labeled internal standards are used to correct for variations during sample preparation and analysis, including matrix effects. If the deuterated internal standard does not co-elute closely with the analyte, it may experience different levels of ion suppression or enhancement from the sample matrix. This difference in matrix effects can compromise the accuracy and precision of the analytical method.
Q4: My deuterated standard and analyte used to co-elute, but now they are separating. What should I check?
A sudden or gradual change in the separation between your analyte and internal standard points to a change in the analytical system. Here are some common causes for retention time drift or fluctuation:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor changes in composition or pH, can lead to shifts in retention time.
-
Column Issues:
-
Insufficient Equilibration: The column must be fully equilibrated with the mobile phase before starting a run.
-
Column Aging: Over time, the performance of a column can degrade, potentially affecting the retention of the analyte and internal standard differently.
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the chromatography.
-
-
System Leaks: A small leak in the HPLC system can cause a drop in pressure and lead to unstable retention times.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift.
Q5: Are there alternatives if I cannot resolve the chromatographic shift?
If method optimization does not resolve the issue, you might consider using an internal standard labeled with a different stable isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). These heavier isotopes do not typically cause a noticeable chromatographic shift, ensuring better co-elution and potentially more accurate quantification.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Retention Time Shifts
This workflow helps to identify the root cause of unexpected retention time shifts between the analyte and the deuterated internal standard.
References
Technical Support Center: Miconazole and Miconazole-d5 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to ensure the co-elution of Miconazole and its stable isotope-labeled internal standard, Miconazole-d5, during liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the co-elution of Miconazole and this compound crucial for my analysis?
Co-elution is essential for accurate quantification in LC-MS/MS assays. A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice because it has nearly identical chemical and physical properties to the analyte (Miconazole). When they co-elute, they experience the same conditions throughout the analytical process, including extraction, injection, and ionization. This allows the SIL-IS to effectively compensate for variations in sample preparation, instrument response, and especially matrix effects, which can suppress or enhance the analyte signal.
Q2: I am observing a slight separation between Miconazole and this compound. What could be the cause?
While ideally identical in behavior, deuterium-labeled standards can sometimes exhibit slight differences in retention time compared to the unlabeled analyte. This phenomenon is known as the "isotope effect." It occurs because the carbon-deuterium bond is slightly stronger and less polar than the carbon-hydrogen bond, which can lead to minor differences in interaction with the stationary phase of the HPLC column. In most well-developed methods, this effect is negligible, but it can become apparent under certain chromatographic conditions.
Q3: My peaks for Miconazole and this compound are broad or tailing. How can I improve the peak shape?
Poor peak shape can be caused by several factors. Here are some troubleshooting steps:
-
Sample Solvent: Ensure your sample is fully dissolved in a solvent that is of equal or weaker strength than your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent or, if permitted, backflushing it. Regular replacement of guard columns is also recommended.
-
pH of Mobile Phase: Since Miconazole is an ionizable compound, the pH of the mobile phase is critical. For reversed-phase chromatography, operating at a pH where the analyte is in a neutral, non-ionized state often results in better peak shape. Buffering the mobile phase can prevent pH shifts and improve reproducibility.
Troubleshooting Guide: Achieving Co-elution
If you are experiencing separation between Miconazole and this compound, follow this systematic troubleshooting workflow.
Step 1: Review and Optimize the Mobile Phase
The composition of the mobile phase is one of the most critical factors affecting chromatographic separation.
-
Adjust Organic Solvent Ratio (Isocratic Elution): If you are running an isocratic method (constant mobile phase composition), a slight adjustment to the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can be sufficient to merge the peaks.
-
Modify the Gradient Slope (Gradient Elution): For gradient methods, making the gradient shallower (i.e., increasing the run time and slowing the rate of change in solvent composition) provides more time for the analytes to interact with the stationary phase and can help resolve co-elution issues.
-
Change the Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter the selectivity of the separation. Miconazole has been successfully analyzed using both.
-
Adjust Buffer Concentration and pH: The use of a buffer, such as ammonium (B1175870) acetate (B1210297) or formate, is common in LC-MS. Small changes in the pH or concentration of the buffer can influence the ionization state of Miconazole and its interaction with the stationary phase.
Step 2: Evaluate the Chromatographic Column
The choice of column and its condition are paramount for good chromatography.
-
Column Chemistry: While C18 columns are widely used for Miconazole analysis, they are not the only option. If co-elution is problematic on a C18 column, consider a column with a different stationary phase, such as a Phenyl or a C8 column, which will offer different selectivity.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and may help in fine-tuning the separation.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and may alter the selectivity of the separation. It's a parameter that can be adjusted to influence retention times.
Step 3: Check System Parameters
-
Flow Rate: A lower flow rate increases the time the analytes spend in the column, which can sometimes help to merge closely eluting peaks.
-
System Suitability: Before troubleshooting, always confirm that your LC-MS system is performing correctly by running a system suitability test with a known standard.
Below is a troubleshooting workflow diagram to help visualize these steps.
Caption: A flowchart illustrating the systematic process for troubleshooting co-elution issues.
Reference Experimental Protocol
This protocol is a starting point and may require optimization for your specific instrumentation and application.
1. Standard and Sample Preparation:
-
Prepare stock solutions of Miconazole and this compound (e.g., 1 mg/mL) in methanol.
-
Create working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent mixture.
-
For biological samples, perform a protein precipitation or liquid-liquid extraction. Add the this compound internal standard solution during the extraction process.
2. LC-MS/MS System and Conditions:
-
HPLC System: A UPLC or HPLC system capable of handling the required pressures and flow rates.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Gradient Elution Program:
-
Start at 10-20% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 3-5 minutes.
-
Hold at 95% B for 1 minute.
-
Return to initial conditions and equilibrate for 2-3 minutes before the next injection.
Data Summary
The following table summarizes various published chromatographic conditions for Miconazole analysis, which can serve as a reference for method development.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex C8 | C18 | Kromasil C18 (150x4.6mm, 5µ) | Kinetex-C18 (2.1x50mm, 1.7µm) |
| Mobile Phase | Methanol:Water (85:15 v/v) | Acetonitrile:Ammonium Acetate Buffer (pH 4.2) (57:43 v/v) | Acetonitrile:0.01N KH2PO4 (80:20) | Acetonitrile and 0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min | Not Specified |
| Detection | UV at 220 nm | ESI-MS | UV at 210 nm | ESI-Q-TOF MS |
| Retention Time | Not Specified | 5.59 min | 2.076 min | Not Specified |
Validation & Comparative
Miconazole-d5 in Bioanalytical Method Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like miconazole (B906) is paramount. The choice of an appropriate internal standard is a critical factor in the robustness and reliability of any analytical method. This guide provides an objective comparison of Miconazole-d5, a deuterated internal standard, with other alternatives for the bioanalytical validation of miconazole, supported by experimental data and detailed methodologies.
This compound is a stable isotope-labeled version of miconazole, where five hydrogen atoms have been replaced by deuterium. This subtle modification in mass allows for its differentiation from the unlabeled miconazole by a mass spectrometer, while its chemical and physical properties remain nearly identical. This characteristic is the cornerstone of its superior performance as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.
The Gold Standard: Advantages of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Co-elution with the Analyte: this compound has the same chromatographic retention time as miconazole, meaning they elute from the chromatography column simultaneously. This is crucial for accurately compensating for variations that can occur during the analytical process.
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.
A Head-to-Head Battle: Miconazole-d5 Versus Structural Analogs as Internal Standards for Miconazole Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Miconazole, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the deuterated internal standard, Miconazole-d5, and a commonly used non-deuterated structural analog, Econazole. The selection of an internal standard is paramount in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis to compensate for variability in sample preparation, injection volume, and instrument response.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalytical assays. Their physicochemical properties are nearly identical to the analyte of interest, Miconazole. This similarity ensures that the internal standard and the analyte behave almost identically during extraction, chromatography, and ionization, leading to more accurate and precise quantification.
In contrast, non-deuterated internal standards, like Econazole, are structurally similar but not identical to the analyte. While they can compensate for some analytical variability, differences in their chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can introduce bias and reduce the overall accuracy of the results.
Performance Comparison: this compound vs. Econazole
To illustrate the performance differences between a deuterated and a non-deuterated internal standard, this section presents a summary of validation parameters for the analysis of Miconazole. The following table compiles data from a study utilizing a chiral LC-MS/MS method for Miconazole, which serves as a proxy for the performance expected when using a deuterated internal standard due to the high precision and accuracy inherent in such methods, and a separate HPLC method validation for Econazole used as an internal standard for Miconazole.
| Performance Metric | Miconazole Analysis with Stable Isotope-Labeled IS (Proxy: this compound) | Miconazole Analysis with Econazole (Structural Analog IS) | |
Miconazole-d5 as an Internal Standard: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, the selection of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of the performance characteristics of Miconazole-d5, a deuterated internal standard, against a common non-deuterated alternative, Econazole, for the quantification of the antifungal drug Miconazole. The information presented herein is a collation of data from various validated bioanalytical methods to aid researchers in making informed decisions for their analytical strategies.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry. This is attributed to their near-identical physicochemical properties to the analyte of interest. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows for differentiation by the mass spectrometer, while ensuring that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects. This intrinsic similarity allows for superior compensation for variations in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Econazole
The following table summarizes the typical performance characteristics of this compound and Econazole as internal standards for Miconazole quantification, based on data from separate validated LC-MS/MS methods.
Disclaimer: The following data is compiled from different studies and is intended for comparative purposes only. A direct head-to-head comparison in a single study would provide a more definitive assessment.
| Performance Parameter | This compound (Deuterated IS) | Econazole (Non-Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | Typically in the low ng/mL range |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | <15% | <15% |
| Matrix Effect | Minimal, due to co-elution and similar ionization | Potential for differential matrix effects |
| Recovery | Consistent and similar to Miconazole | May differ from Miconazole |
Rationale for Selecting a Deuterated Internal Standard
The choice between a deuterated and a non-deuterated internal standard involves a trade-off between cost and performance. While deuterated standards are generally more expensive, their superior ability to compensate for matrix effects often justifies the investment, particularly in complex biological matrices.
Caption: Logical flow for selecting an internal standard.
Experimental Protocol: Quantification of Miconazole in Human Plasma using this compound
This section outlines a typical experimental protocol for the quantification of Miconazole in human plasma using this compound as an internal standard with LC-MS/MS.
1. Materials and Reagents:
-
Miconazole reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Miconazole: Precursor ion > Product ion (e.g., m/z 417.0 > 159.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 422.0 > 164.0)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
4. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.
Caption: Experimental workflow for Miconazole analysis.
A Comparative Guide to LC-MS and GC-MS for Miconazole Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of the antifungal agent Miconazole (B906) is critical in pharmaceutical quality control, pharmacokinetic studies, and environmental monitoring. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for Miconazole analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.
Quantitative Performance Comparison
The choice between LC-MS and GC-MS for Miconazole analysis often depends on the required sensitivity, the complexity of the sample matrix, and the desired throughput. The following table summarizes key quantitative performance parameters collated from various studies.
| Performance Parameter | LC-MS | GC-MS | Source |
| Limit of Detection (LOD) | 0.01563 ng/mL | 0.75 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.20 ng/mL | 2.50 ng/mL | [1][2] |
| Linearity Range | 0.20–50.00 ng/mL | 62.5–2000.0 μg/mL | [1][3] |
| Sample Matrix | Plasma, Pharmaceutical Formulations, Environmental Water | Pharmaceutical Formulations, Water Samples | [2][4][5][6] |
| Derivatization Required | No | Potentially, to improve volatility and thermal stability | [7][8] |
Principles and Key Differences
LC-MS and GC-MS are both hybrid techniques that couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.[9] However, they differ fundamentally in the mobile phase used for separation.[10]
-
LC-MS utilizes a liquid mobile phase to separate components of a mixture based on their interactions with a stationary phase.[9] This technique is well-suited for a wide range of compounds, including those that are non-volatile and thermally labile, like Miconazole.[9][10]
-
GC-MS employs an inert gas as the mobile phase and separates compounds based on their volatility and interaction with a stationary phase within a heated column.[9] This method is ideal for volatile and thermally stable compounds. For non-volatile compounds like Miconazole, a chemical derivatization step may be necessary to increase their volatility.[7][8]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Miconazole using both LC-MS and GC-MS.
LC-MS/MS Method for Miconazole in Rat Plasma
This method is suitable for pharmacokinetic studies and demonstrates the high sensitivity of LC-MS/MS.[4]
-
Sample Preparation: A protein precipitation method is used for plasma samples. To 100 µL of plasma, 300 µL of acetonitrile (B52724) containing the internal standard is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.[4]
-
Chromatographic Conditions:
-
Column: Chiralpak IC column for enantioselective separation.[4]
-
Mobile Phase: A mixture of acetonitrile and aqueous ammonium (B1175870) hydrogen carbonate (5 mM) in an 80:20 (v/v) ratio.[4]
-
Flow Rate: Isocratic elution at a constant flow rate.
-
-
Mass Spectrometry Conditions:
GC-MS Method for Miconazole in Water Samples
This protocol is designed for the determination of Miconazole in environmental water samples.[2]
-
Sample Preparation: Solid Phase Extraction (SPE) is employed to extract and concentrate Miconazole from water samples.[2]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) is a common ionization technique for GC-MS.[7]
-
Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode.
-
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for LC-MS and GC-MS analysis of Miconazole.
Conclusion
Both LC-MS and GC-MS are highly capable techniques for the analysis of Miconazole.
LC-MS offers superior sensitivity and is particularly advantageous for analyzing Miconazole in complex biological matrices like plasma without the need for derivatization.[4][11] Its ability to handle non-volatile and thermally labile compounds makes it a versatile and robust method for a wide range of applications, from therapeutic drug monitoring to stability studies of pharmaceutical formulations.[5][11]
GC-MS , on the other hand, can be a cost-effective and efficient method for the analysis of Miconazole in less complex matrices such as water samples or certain pharmaceutical preparations.[2][3] While derivatization may be required to enhance the volatility of Miconazole, well-established GC-MS methods have demonstrated good precision and accuracy.[2]
The ultimate choice between LC-MS and GC-MS will be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and the available instrumentation. For trace-level quantification in biological fluids, LC-MS/MS is generally the preferred method. For routine quality control of certain formulations or environmental screening, a validated GC-MS method can provide reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Method for the Determination of Miconazole in Water Samples Using Gas Chromatography Mass Spectrometry [aprh.journals.ekb.eg]
- 3. Simultaneous Determination of Miconazole Nitrate and Metronidazole in Different Pharmaceutical Dosage Forms by Gas Chromatography and Flame Ionization Detector (GC-FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective separation and determination of miconazole in rat plasma by chiral LC-MS/MS: application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. lcms.cz [lcms.cz]
- 7. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. conquerscientific.com [conquerscientific.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Advances in antifungal drug measurement by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Miconazole-d5 Certified Reference Material: A Comparative Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Miconazole-d5 as a certified reference material for the quantification of miconazole (B906) in biological matrices, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended to assist researchers in selecting the most appropriate internal standard for their analytical needs by offering a detailed overview of this compound's performance against common non-deuterated alternatives.
Introduction to Miconazole and the Role of Internal Standards
Miconazole is a widely used imidazole (B134444) antifungal agent effective against a variety of fungal infections, including those of the skin and mucous membranes.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of the fungal enzyme 14α-sterol demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This disruption of ergosterol production leads to increased cell membrane permeability and ultimately, fungal cell death.
In bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, accurate and precise quantification of drugs like miconazole in complex biological matrices such as plasma is critical. The use of an internal standard (IS) is fundamental to achieving reliable results with LC-MS/MS. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for variations in extraction recovery, matrix effects, and instrument response.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. By incorporating stable isotopes like deuterium (B1214612) (²H or d), the mass of the molecule is increased without significantly altering its physicochemical properties. This allows it to be distinguished from the unlabeled analyte by the mass spectrometer while co-eluting chromatographically, providing the most accurate correction for potential analytical variabilities.
Performance Comparison: this compound vs. Alternative Internal Standards
While this compound is the preferred internal standard for miconazole quantification, other structurally similar, non-deuterated compounds have also been employed. This section compares the performance of this compound with commonly used alternatives: Metronidazole, Fluconazole, and Econazole (B349626). The data presented is a compilation from various bioanalytical method validation studies.
Table 1: Comparison of Performance Parameters for Internal Standards in Miconazole Bioanalysis
| Internal Standard | Type | Typical Recovery (%) | Matrix Effect (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Structural Similarity to Miconazole |
| This compound | Stable Isotope Labeled | ~85-115 (Assumed ideal) | Negligible (Assumed ideal) | <15 | <15 | Identical |
| Metronidazole | Structurally Related | 75.33 - 95.54 | Not explicitly reported | 3.34 - 6.98 | Not explicitly reported | Low |
| Fluconazole | Structurally Related | Not explicitly reported | Not explicitly reported | <9.97 | <4.20 | Moderate |
| Econazole | Structurally Related | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported | High |
Note: The performance of this compound is considered ideal as a stable isotope-labeled internal standard, and therefore, recovery and matrix effect are expected to closely track that of the analyte, effectively minimizing their impact on quantification. Data for alternative internal standards are sourced from studies where they were used for the analysis of miconazole or similar azole antifungals. Direct head-to-head comparative studies are limited.
Key Considerations for Internal Standard Selection:
-
This compound: As a certified reference material and a stable isotope-labeled analog, this compound offers the highest level of accuracy and precision. Its identical chemical and physical properties to miconazole ensure it effectively compensates for variations during sample processing and analysis, making it the recommended choice for regulated bioanalytical studies.
-
Econazole: Being a close structural analog of miconazole, econazole is a suitable alternative when a deuterated standard is not available. Its similar extraction and ionization properties can provide reliable quantification.
-
Fluconazole and Metronidazole: While used in some methods, these compounds have lower structural similarity to miconazole. This can lead to differences in extraction efficiency and susceptibility to matrix effects, potentially compromising the accuracy of the results. Their use should be carefully validated to ensure they adequately track the analyte's behavior.
Experimental Protocols
Bioanalytical Method for Miconazole in Human Plasma using LC-MS/MS and this compound Internal Standard
This protocol outlines a typical experimental workflow for the quantification of miconazole in human plasma.
Caption: Experimental workflow for miconazole quantification in plasma.
Methodology:
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Miconazole: Q1/Q3 (e.g., m/z 417.0 -> 161.0)
-
This compound: Q1/Q3 (e.g., m/z 422.0 -> 166.0)
-
-
-
Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
-
Miconazole's Antifungal Mechanism of Action
The primary antifungal action of miconazole targets the fungal cell membrane's integrity by inhibiting ergosterol synthesis.
Caption: Miconazole's mechanism of action on fungal ergosterol synthesis.
Conclusion
The use of a stable isotope-labeled certified reference material, such as this compound, is paramount for achieving the highest quality data in the bioanalysis of miconazole. Its ability to accurately track the analyte through the entire analytical process minimizes variability and provides the most reliable quantification. While other non-deuterated internal standards can be used, they require more rigorous validation to ensure they do not compromise the accuracy and precision of the results. For drug development and clinical research applications where data integrity is critical, this compound is the unequivocally superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid identification and quantitation of clotrimazole, miconazole, and ketokonazole in pharmaceutical creams and ointments by thin-layer chromatography-densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Inter-Laboratory Quantification of Miconazole
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Analytical Method Performance
The selection of an analytical method for Miconazole (B906) quantification is dependent on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are the most commonly employed techniques. The following tables summarize the validation data for these methods as reported in various studies.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a highly specific and sensitive technique for the quantification of Miconazole. It is the method of choice for complex matrices and for the simultaneous determination of Miconazole with other active ingredients.
| Parameter | Method 1 [1] | Method 2 [2] | Method 3 [3] | Method 4 [4] |
| Linearity Range | 0.10 - 0.70 mg/mL | 10 - 100 µg/mL | 50 - 300 µg/mL | 4 µg/mL (in mixture) |
| Correlation Coefficient (r²) | 0.9998 | > 0.999 | 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.95% | 99.06% - 101.53% | 100.23% | Not Reported |
| Precision (% RSD) | Intra-day: 0.833% | Intra-day & Inter-day: < 0.58% | Intra-day: 0.99% | Intra-day & Inter-day: < 3.8% |
| Inter-day: 0.386% | Inter-day: 0.33% | |||
| Limit of Detection (LOD) | Not Reported | Not Reported | 1.42 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 4.31 µg/mL | Not Reported |
UV-Visible Spectrophotometry Methods
UV-Vis Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of Miconazole, particularly in bulk and simple pharmaceutical formulations.
| Parameter | Method 1 [5] | Method 2 [6] | Method 3 [7] |
| Linearity Range | 2 - 10 µg/mL | 1 - 30 µg/mL | 50 - 400 mg/L |
| Correlation Coefficient (r²) | 0.999 | > 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.36% | 98.37% - 101.58% | Not Reported |
| Precision (% RSD) | Intra-day & Inter-day: < 2% | Intra-day: 0.2% - 0.9% | CV at 50 mg/L: 1.5% |
| Inter-day: < 1.2% | CV at 400 mg/L: 0.5% | ||
| Limit of Detection (LOD) | 1.868 µg/mL | Not Reported | Not Reported |
| Limit of Quantification (LOQ) | 2.760 µg/mL | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC and UV-Vis spectrophotometric analysis of Miconazole.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed for the analysis of Miconazole nitrate (B79036) in oral mucoadhesive tablets.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (100 mm x 4.6 mm).
-
Mobile Phase: A mixture of 0.6% ammonium (B1175870) acetate, acetonitrile, and methanol (B129727) (340:370:290 v/v/v).
-
Detection Wavelength: 235 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Standard Preparation: A standard solution of Miconazole nitrate is prepared in the mobile phase to a concentration of 0.5 mg/mL.
-
Sample Preparation: The sample containing Miconazole nitrate is dissolved in the mobile phase, sonicated, and filtered to achieve a final concentration within the calibration range.
-
Quantification: The concentration of Miconazole in the sample is determined by comparing its peak area with that of the standard solution.
UV-Visible Spectrophotometry Protocol
This protocol is based on a method for the estimation of Miconazole nitrate in bulk and topical formulations.[5]
-
Instrumentation: UV-Visible Spectrophotometer.
-
Solvent: Ethanol (B145695).
-
Detection Wavelength: 232 nm.
-
Standard Preparation: A stock solution of Miconazole nitrate is prepared in ethanol and subsequently diluted to prepare a series of standard solutions with concentrations ranging from 2-10 µg/mL.
-
Sample Preparation: A known quantity of the formulation is dissolved in ethanol, sonicated, and filtered. The filtrate is then diluted with ethanol to a concentration within the linear range of the method.
-
Quantification: The absorbance of the sample solution is measured at 232 nm, and the concentration of Miconazole is calculated using the calibration curve generated from the standard solutions.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Miconazole's primary antifungal activity stems from its interference with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[8][9][10] Miconazole specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is a cytochrome P450-dependent enzyme.[8][11] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols within the fungal cell membrane.[8] The disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and, at higher concentrations, cell death.[11]
Caption: Miconazole inhibits Lanosterol 14α-demethylase, disrupting the ergosterol biosynthesis pathway.
Experimental Workflow for Miconazole Quantification
The general workflow for the quantification of Miconazole in a pharmaceutical sample involves several key steps, from sample preparation to data analysis.
Caption: A generalized workflow for the quantification of Miconazole in pharmaceutical samples.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. saspublishers.com [saspublishers.com]
- 4. academic.oup.com [academic.oup.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development and Validation of an Extractive Spectrophotometric Method for Miconazole Nitrate Assay in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of miconazole in pharmaceutical creams using internal standard and second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Miconazole, a pharmacological barrier to skin fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of miconazole on the structure and function of plasma membrane of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of antifungal agents on ergosterol biosynthesis in Candida albicans and Trichophyton mentagrophytes: differential inhibitory sites of naphthiomate and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Azole Antifungal Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of azole antifungals, the choice of an internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated (stable isotope-labeled) and non-deuterated (structural analogue) internal standards, supported by experimental data, to inform the selection of the most appropriate standard for bioanalytical methods.
The accurate quantification of azole antifungals such as voriconazole (B182144), posaconazole, and itraconazole (B105839) is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, ensuring optimal efficacy and patient safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. The use of an internal standard (IS) is fundamental to a robust LC-MS/MS assay, correcting for variability during sample preparation and analysis.
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are versions of the analyte molecule where one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process. This co-elution and co-ionization behavior is the cornerstone of their superior performance compared to non-deuterated, or structural analogue, internal standards.
Non-deuterated internal standards are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While more readily available and less expensive, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, ultimately compromising the accuracy and precision of the results.
Quantitative Data Comparison
The following tables summarize the performance of LC-MS/MS methods for the analysis of azole antifungals using both deuterated and non-deuterated internal standards. The data clearly demonstrates the advantages of using deuterated standards in terms of accuracy, precision, and mitigation of matrix effects.
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Matrix Effect (% Suppression/Enhancement) | Reference |
| Voriconazole | Deuterated (Voriconazole-d3) | Within ±4% | < 4% | ~13% ion suppression | [1] |
| Voriconazole | Non-deuterated (Fluconazole) | Up to 9% | < 9% | Not explicitly reported, but potential for differential effects exists. | [2] |
| Itraconazole | Deuterated (Itraconazole-d3) | 80% to 105% | < 5% | Not explicitly reported, but good performance suggests effective compensation. | [3] |
| Itraconazole | Non-deuterated (Loratadine) | 92.6% to 109% | < 7.7% (intra-day), < 9.2% (inter-day) | Not explicitly reported, potential for variability. | [4] |
| Multiple Azoles | Deuterated Mix | -9.9% to +5% (intra-assay bias) | 1.2% to 11.1% (intra-assay) | < 9.2% variability | [5] |
Table 1: Comparison of Accuracy, Precision, and Matrix Effects. This table presents a summary of validation parameters for LC-MS/MS methods for azole antifungals using deuterated and non-deuterated internal standards. The data indicates that methods employing deuterated internal standards generally exhibit higher accuracy (lower % bias) and precision (lower %CV). While matrix effect data is not always directly compared, the lower variability in assays with deuterated standards suggests more effective compensation for matrix-induced signal suppression or enhancement.
Experimental Protocols
Key Experiment: LC-MS/MS Analysis of Azole Antifungals in Human Plasma
This section provides a detailed methodology for the quantification of azole antifungals in human plasma using a deuterated internal standard, based on established protocols.
1. Sample Preparation
-
Materials:
-
Human plasma samples
-
Deuterated internal standard stock solution (e.g., Voriconazole-d3, Itraconazole-d3)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Microcentrifuge tubes
-
-
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of a solution of the deuterated internal standard in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for injection.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each azole antifungal and its corresponding deuterated internal standard are monitored. For example:
-
Voriconazole: m/z 350.1 → 281.1
-
Voriconazole-d3: m/z 353.1 → 284.1
-
Itraconazole: m/z 705.3 → 392.3
-
Itraconazole-d3: m/z 708.3 → 392.3
-
-
3. Data Analysis
-
The peak area of the analyte is normalized to the peak area of the deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizing the Rationale: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Figure 1: Experimental workflow for comparing internal standards.
Figure 2: Signaling pathway of azole antifungal inhibition.
Conclusion
The evidence strongly supports the use of deuterated internal standards as the gold standard for the quantitative analysis of azole antifungals by LC-MS/MS. Their ability to closely mimic the behavior of the analyte throughout the analytical process leads to superior accuracy, precision, and effective compensation for matrix effects. While the initial cost of deuterated standards may be higher, the long-term benefits of generating high-quality, reliable data outweigh this investment, particularly in regulated environments and clinical settings where patient safety is paramount. For researchers and drug development professionals striving for the most robust and defensible bioanalytical data, the choice is clear: deuterated internal standards are the superior option for the analysis of azole antifungals.
References
- 1. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to quantify serum voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
